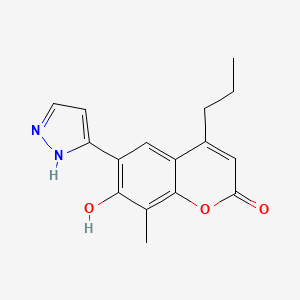

7-hydroxy-8-methyl-4-propyl-6-(1H-pyrazol-5-yl)-2H-chromen-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

7-hydroxy-8-methyl-4-propyl-6-(1H-pyrazol-5-yl)-2H-chromen-2-one is a useful research compound. Its molecular formula is C16H16N2O3 and its molecular weight is 284.31 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

7-hydroxy-8-methyl-4-propyl-6-(1H-pyrazol-5-yl)-2H-chromen-2-one, also known by its CAS number 1010869-38-1, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article presents a comprehensive examination of its biological activity, including antimicrobial properties, mechanisms of action, and structure-activity relationships (SAR) based on diverse scientific literature.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₆N₂O₃ |

| Molecular Weight | 284.31 g/mol |

| CAS Number | 1010869-38-1 |

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties against various bacterial strains. Notably, it has demonstrated selective activity against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) ranging from 15.625 to 125 μM for Staphylococcus aureus and Enterococcus faecalis .

The compound's bactericidal action is primarily attributed to its ability to inhibit protein synthesis pathways, subsequently affecting nucleic acid and peptidoglycan production. This dual action contributes to its efficacy in combating biofilm formation associated with resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) .

Antifungal Activity

In addition to its antibacterial effects, the compound has shown antifungal activity against Candida species. The efficacy was measured through biofilm inhibition assays, where it significantly reduced biofilm formation compared to standard antifungal agents like fluconazole .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications in the pyrazole and chromenone moieties can enhance biological activity. For instance, substituents at specific positions on the chromenone ring have been linked to increased potency against microbial targets. The presence of hydroxyl groups appears crucial in maintaining the compound's bioactivity .

Study 1: Antibacterial Efficacy Against MRSA

A detailed study evaluated the antibacterial efficacy of the compound against MRSA strains. The results showed that at concentrations of 62.216–124.432 μg/mL, the compound exhibited moderate-to-good antibiofilm activity compared to ciprofloxacin, which had significantly lower MIC values .

Study 2: Inhibition of Quorum Sensing

Another research highlighted the compound's ability to inhibit quorum sensing in Pseudomonas aeruginosa, reducing swarming motility by up to 45.7% at sub-MIC concentrations. This inhibition plays a critical role in disrupting biofilm formation and enhancing treatment efficacy against chronic infections .

Study 3: Comparative Analysis with Other Antimicrobials

In comparative studies, this compound outperformed several conventional antibiotics in terms of biofilm inhibition index (BI). The findings suggest that this compound could be a valuable candidate for developing new antimicrobial therapies .

Scientific Research Applications

Antimicrobial Activity

Recent studies have demonstrated that derivatives of 7-hydroxy-8-methyl-4-propyl-6-(1H-pyrazol-5-yl)-2H-chromen-2-one exhibit significant antimicrobial properties. In vitro tests have shown that certain derivatives possess broad-spectrum antibacterial activity against common pathogens such as Escherichia coli and Staphylococcus aureus. For example:

- Compound 5k demonstrated potent antibacterial effects comparable to standard antibiotics like streptomycin.

- Compounds with specific substitutions on the pyrazole ring exhibited enhanced antifungal activity against strains like Candida albicans .

Antioxidant Activity

The antioxidant potential of this compound has also been investigated. Studies indicate that certain derivatives exhibit higher radical scavenging abilities than established antioxidants such as Trolax. This property is crucial for developing therapeutic agents aimed at combating oxidative stress-related diseases .

Case Studies

- Antimicrobial Efficacy Study : A study focused on synthesizing various derivatives of the compound highlighted its effectiveness against bacterial strains. The study utilized molecular docking techniques to understand the interaction between synthesized compounds and bacterial enzymes, revealing binding affinities that suggest potential as new antimicrobial agents .

- Antioxidant Activity Assessment : Another research effort evaluated the radical scavenging capabilities of different derivatives. The results indicated that compounds with specific structural features significantly outperformed traditional antioxidants in scavenging free radicals, suggesting their potential use in formulations aimed at reducing oxidative damage .

Therapeutic Implications

The promising biological activities associated with this compound derivatives suggest several therapeutic applications:

- Infectious Disease Treatment : Given their antimicrobial properties, these compounds could be developed into new treatments for infections resistant to conventional antibiotics.

- Oxidative Stress Management : Their antioxidant capabilities may position them as candidates for dietary supplements or pharmaceuticals aimed at mitigating oxidative stress-related conditions, such as cardiovascular diseases and neurodegenerative disorders.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 7-hydroxy-8-methyl-4-propyl-6-(1H-pyrazol-5-yl)-2H-chromen-2-one, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : Synthesis typically involves multi-step protocols, including cyclocondensation and functional group modifications. For example, analogous coumarin-pyrazole hybrids are synthesized via refluxing thiosemicarbazones with bromoacetyl intermediates in chloroform-ethanol (2:1) at 60°C for 2 hours, followed by basification and recrystallization . Optimization includes adjusting solvent ratios (e.g., ethanol-dioxane for recrystallization) and monitoring reaction progress via TLC with toluene-ethyl acetate-water (8.7:1.2:1.1) .

Q. How is the structural integrity of this compound verified post-synthesis?

- Methodological Answer : Spectroscopic techniques are critical:

- IR spectroscopy identifies functional groups (e.g., hydroxyl, carbonyl).

- 1H/13C NMR confirms substitution patterns (e.g., pyrazole protons at δ 6.5–7.5 ppm, coumarin carbonyl at ~160 ppm).

- Mass spectrometry (HRMS) validates molecular weight (±3 ppm accuracy) .

- X-ray crystallography (using SHELXL for refinement) resolves 3D structure, with ORTEP-3 visualizing thermal ellipsoids .

Q. What purification techniques are effective for isolating this compound from reaction mixtures?

- Methodological Answer :

- Recrystallization using ethanol-chloroform (1:2) removes impurities .

- Column chromatography (silica gel, hexane-ethyl acetate gradient) separates intermediates .

- TLC monitors purity with iodine vapor visualization .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations) impact biological activity, and what computational tools aid in predicting these effects?

- Methodological Answer :

- Replace substituents (e.g., propyl with hexyl) and assay cytotoxicity (MTT assay) or antibacterial activity (MIC determination). For example, pyrazole-linked coumarins show enhanced anticancer activity with electron-withdrawing groups .

- Molecular docking (AutoDock Vina) predicts binding to targets like Mycobacterium tuberculosis enoyl-ACP reductase (docking score ≤-8.5 kcal/mol) .

Q. What strategies resolve contradictions in biological activity data across studies?

- Methodological Answer :

- Dose-response curves (IC50/EC50 comparisons) standardize potency metrics.

- Assay validation using positive controls (e.g., doxorubicin for anticancer studies).

- Meta-analysis of substituent effects identifies trends (e.g., 4-propyl enhances solubility but reduces target affinity) .

Q. How can crystallographic challenges (e.g., twinning, low resolution) be addressed during structure refinement?

- Methodological Answer :

- Use SHELXL-2018 with TWIN/BASF commands for twinned data.

- High-resolution datasets (≤1.0 Å) improve R-factor convergence (target R1 < 5%).

- Hirshfeld surface analysis (CrystalExplorer) validates hydrogen bonding and π-π interactions .

Q. What green chemistry approaches can improve the sustainability of synthesizing this compound?

- Methodological Answer :

Properties

Molecular Formula |

C16H16N2O3 |

|---|---|

Molecular Weight |

284.31 g/mol |

IUPAC Name |

7-hydroxy-8-methyl-4-propyl-6-(1H-pyrazol-5-yl)chromen-2-one |

InChI |

InChI=1S/C16H16N2O3/c1-3-4-10-7-14(19)21-16-9(2)15(20)12(8-11(10)16)13-5-6-17-18-13/h5-8,20H,3-4H2,1-2H3,(H,17,18) |

InChI Key |

NHGNIWIMJNHRGT-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=CC(=O)OC2=C(C(=C(C=C12)C3=CC=NN3)O)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.